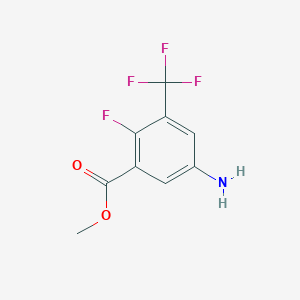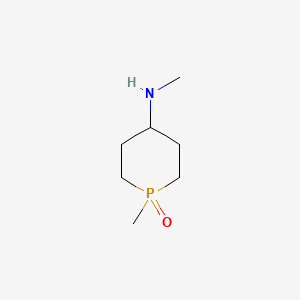
1-Methyl-4-(methylamino)phosphinane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(methylamino)phosphinane 1-oxide is an organophosphorus compound characterized by the presence of a phosphinane ring substituted with a methyl group and a methylamino group
Métodos De Preparación
The synthesis of 1-Methyl-4-(methylamino)phosphinane 1-oxide can be achieved through several routes. One common method involves the reaction of a phosphinane derivative with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(methylamino)phosphinane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinane oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinane oxide back to the corresponding phosphinane.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include phosphinane derivatives and substituted phosphinanes.
Aplicaciones Científicas De Investigación
1-Methyl-4-(methylamino)phosphinane 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(methylamino)phosphinane 1-oxide involves its interaction with molecular targets through its phosphinane ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The pathways involved in its action include coordination chemistry and organometallic reactions.
Comparación Con Compuestos Similares
1-Methyl-4-(methylamino)phosphinane 1-oxide can be compared with other similar compounds such as:
Phosphinanes: These compounds share the phosphinane ring structure but differ in their substituents.
Phosphinane oxides: These are oxidized derivatives of phosphinanes and have similar reactivity.
Methylamino derivatives: Compounds with a methylamino group exhibit similar nucleophilic properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H16NOP |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
N,1-dimethyl-1-oxo-1λ5-phosphinan-4-amine |
InChI |
InChI=1S/C7H16NOP/c1-8-7-3-5-10(2,9)6-4-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
JQSDKXPELRBFES-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCP(=O)(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
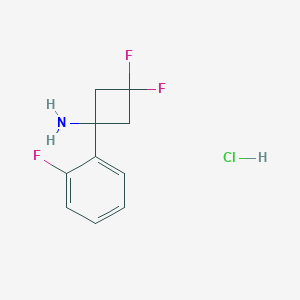
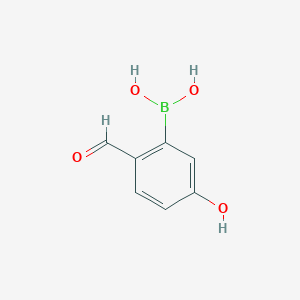

![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
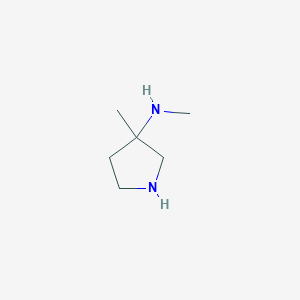

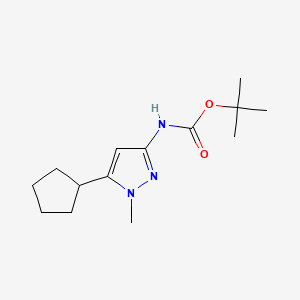
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)


